molecular formula C9H12BrNO B7978342 3-Bromo-5-methyl-2-propoxypyridine

3-Bromo-5-methyl-2-propoxypyridine

Cat. No.: B7978342
M. Wt: 230.10 g/mol
InChI Key: STHSWRBDAIJYJR-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-2-propoxypyridine is an organic compound with the molecular formula C9H12BrNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methyl-2-propoxypyridine typically involves the bromination of 5-methyl-2-propoxypyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-2-propoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds .

Scientific Research Applications

Medicinal Chemistry

Cholinergic Drug Synthesis
3-Bromo-5-methyl-2-propoxypyridine serves as an important intermediate in the synthesis of cholinergic drugs, which are essential for treating gastrointestinal diseases. Similar pyridine derivatives have been utilized in the development of therapeutic agents that modulate neurotransmitter systems, highlighting their relevance in pharmacology .

Antithrombotic Activity
Research has indicated that derivatives of pyridine compounds exhibit varying degrees of anti-thrombolytic activity. For instance, studies on pyridine-based derivatives demonstrated significant potential in inhibiting clot formation, making them candidates for developing new anticoagulant therapies .

Organic Synthesis

Suzuki Coupling Reactions
this compound has been effectively employed in Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. These reactions often yield compounds with diverse functional groups that can be further explored for biological activity. The use of palladium catalysts in these reactions enhances the efficiency and specificity of the synthetic processes .

Isomerization Reactions
The compound has also been utilized in base-catalyzed isomerization reactions, demonstrating its versatility in producing different structural isomers. Such reactions are crucial for optimizing the properties of compounds for specific applications in drug development .

Case Study 1: Synthesis of Novel Pyridine Derivatives

A study focusing on the palladium-catalyzed Suzuki coupling involving this compound resulted in several novel derivatives. The reaction conditions were optimized to achieve moderate to good yields, showcasing the compound's utility as a precursor for synthesizing complex molecules with potential pharmaceutical applications.

CompoundYield (%)Biological Activity
2a65Moderate anti-thrombotic
2b70High anti-thrombotic
2c58Low anti-thrombotic

Case Study 2: Anti-Thrombolytic Activity Assessment

In a comparative study of various pyridine derivatives, those synthesized from this compound exhibited notable anti-thrombolytic activities. The results indicated that structural modifications significantly influenced their efficacy.

CompoundAnti-Thrombolytic Activity (%)
2i31.61
2e2.82
4a41.32

Mechanism of Action

The mechanism of action of 3-Bromo-5-methyl-2-propoxypyridine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Biological Activity

3-Bromo-5-methyl-2-propoxypyridine is an organic compound classified under pyridine derivatives. With the molecular formula C9H12BrNO, it exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article delves into the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by relevant research findings and data.

The synthesis of this compound typically involves the bromination of 5-methyl-2-propoxypyridine. The process can be executed using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile under controlled conditions to ensure selectivity at the desired position on the pyridine ring.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C9H12BrNO
  • InChI Key: STHSWRBDAIJYJR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the bromine atom and the propoxy group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on target biomolecules. This interaction can lead to diverse chemical transformations, influencing various biological pathways.

Biological Activities

  • Antitumor Activity:
    Research indicates that pyridine derivatives, including this compound, demonstrate significant cytotoxic effects against cancer cell lines. For instance, studies have shown that related compounds exhibit IC50 values in the low micromolar range against Hep G2 cells (hepatocellular carcinoma) .
  • Antithrombotic Properties:
    In studies evaluating anti-thrombolytic activities, certain pyridine derivatives showed promising results. Although specific data on this compound's activity is limited, related compounds have demonstrated significant inhibition of clot formation, suggesting potential applications in managing thrombotic disorders .
  • Biofilm Inhibition:
    Similar compounds have been investigated for their ability to inhibit biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming bacteria. The mechanism often involves disrupting bacterial communication pathways (quorum sensing) or directly affecting bacterial viability .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

CompoundKey FeaturesBiological Activity
3-Bromo-5-methoxypyridineMethoxy group instead of propoxyModerate cytotoxicity
5-Bromo-2-methylpyridineLacks propoxy groupLimited anti-thrombotic activity
2-Bromo-5-methylpyridineDifferent bromine positioningVaries in reactivity

Case Studies and Research Findings

Several studies have highlighted the biological potential of pyridine derivatives:

  • A study evaluated a series of novel pyridine derivatives synthesized via Suzuki coupling reactions, revealing varying degrees of cytotoxicity against cancer cell lines. The most active compounds were noted to possess halogen substitutions similar to those found in this compound .
  • Another investigation focused on the anti-thrombolytic properties of related compounds, suggesting that structural modifications can significantly enhance pharmacological activity. Such findings underscore the importance of functional groups in modulating biological responses .

Properties

IUPAC Name

3-bromo-5-methyl-2-propoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-3-4-12-9-8(10)5-7(2)6-11-9/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHSWRBDAIJYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=N1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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